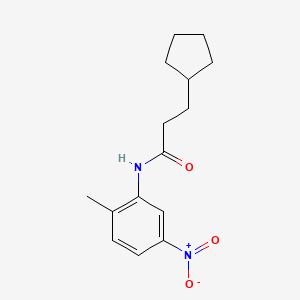
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CPNP, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. In
作用机制
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site as dopamine and prevents its reuptake. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, this compound can enhance dopamine release and increase locomotor activity. At higher concentrations, it can produce stereotypy, hyperactivity, and other behavioral changes. This compound has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
实验室实验的优点和局限性
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is a valuable tool for studying the role of dopamine in the brain, but it has some limitations. One limitation is that it is a potent and selective inhibitor of the dopamine transporter, which means that it may not accurately reflect the effects of endogenous dopamine release. Another limitation is that it can produce behavioral changes that may not be relevant to human physiology.
未来方向
There are several future directions for research on 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide. One direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another direction is to investigate its potential as a therapeutic agent for disorders that involve dopamine dysfunction, such as Parkinson's disease and schizophrenia. Additionally, future research could explore the use of this compound in combination with other drugs to produce synergistic effects or to target multiple neurotransmitter systems simultaneously.
In conclusion, this compound is a valuable tool for studying the role of dopamine in the brain. Its selective inhibition of the dopamine transporter allows researchers to manipulate dopamine levels and study its effects on behavior, cognition, and other physiological processes. While this compound has some limitations, it has the potential to advance our understanding of dopamine function and to inform the development of new therapeutic strategies for dopamine-related disorders.
合成方法
The synthesis of 3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of cyclopentylmagnesium bromide with 2-methyl-5-nitrobenzaldehyde, followed by reduction with sodium borohydride and acylation with propanoyl chloride. The final product is obtained after purification by column chromatography.
科学研究应用
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide is widely used in scientific research to study the role of dopamine in the brain. It is a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on behavior, cognition, and other physiological processes.
属性
IUPAC Name |
3-cyclopentyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(17(19)20)10-14(11)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCJYVAYAQBFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)

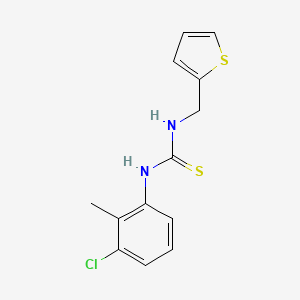


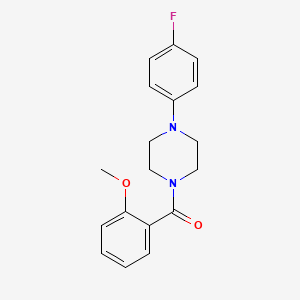
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
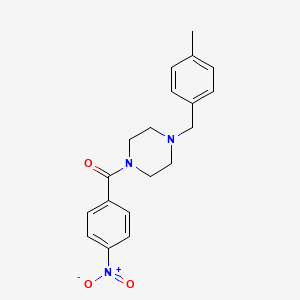
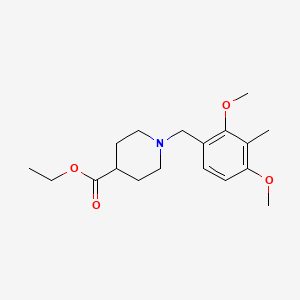
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)